(12S)-12-Methyltetradecanoic acid

Description

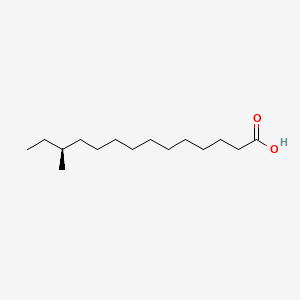

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(12S)-12-methyltetradecanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O2/c1-3-14(2)12-10-8-6-4-5-7-9-11-13-15(16)17/h14H,3-13H2,1-2H3,(H,16,17)/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLJLHAPJBUBNL-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)CCCCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70581533 |

Source

|

| Record name | (12S)-12-Methyltetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70581533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5746-58-7 |

Source

|

| Record name | (12S)-12-Methyltetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70581533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(12S)-12-Methyltetradecanoic acid biosynthesis pathway

An In-depth Technical Guide to the Biosynthesis of (12S)-12-Methyltetradecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a C15 anteiso-branched-chain fatty acid (BCFA). BCFAs are prominent components of the cell membranes of many bacteria, particularly Gram-positive species like Bacillus subtilis, where they play a crucial role in maintaining membrane fluidity.[1][2][3][4] The unique physical properties of anteiso-BCFAs, such as their lower melting points compared to straight-chain fatty acids, make their biosynthetic pathway a subject of significant interest for understanding bacterial adaptation and for potential antimicrobial drug development. This guide provides a detailed overview of the biosynthetic pathway of this compound, including the enzymatic steps, relevant quantitative data, and key experimental protocols.

Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the amino acid L-isoleucine and proceeds through two main stages: initiation and elongation. The initiation stage involves the conversion of L-isoleucine into its corresponding α-keto acid and then to a branched-chain acyl-CoA primer. The elongation stage consists of multiple cycles of the fatty acid synthase type II (FASII) pathway.

Initiation Phase: Primer Synthesis

The synthesis of the specific primer for anteiso-fatty acid biosynthesis, (S)-2-methylbutyryl-CoA, is a two-step process:

-

Transamination of L-Isoleucine: The pathway is initiated by the transamination of L-isoleucine to (S)-α-keto-β-methylvaleric acid. This reaction is catalyzed by a branched-chain amino acid aminotransferase (BCAT) .[5]

-

Oxidative Decarboxylation: The resulting α-keto acid undergoes oxidative decarboxylation to form (S)-2-methylbutyryl-CoA. This irreversible step is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex .[5][6] This enzyme complex is essential for the synthesis of branched-chain fatty acids.[6]

Elongation Phase: Fatty Acid Synthase (FASII) Cycle

The (S)-2-methylbutyryl-CoA primer is then elongated through five cycles of the FASII pathway. Each cycle adds two carbon atoms from malonyl-CoA, which is synthesized from acetyl-CoA by acetyl-CoA carboxylase (ACC) . The acyl intermediates in the FASII pathway are covalently attached to an acyl carrier protein (ACP) .

The four core enzymatic reactions of each elongation cycle are:

-

Condensation: The cycle begins with the condensation of the acyl-CoA primer (in the first cycle) or the growing acyl-ACP chain with malonyl-ACP. This reaction is catalyzed by β-ketoacyl-ACP synthase (KAS) . For the initial condensation with the branched-chain primer, β-ketoacyl-ACP synthase III (FabH) is the key enzyme.[5][7][8][9][10] Subsequent elongation cycles are catalyzed by β-ketoacyl-ACP synthase II (FabF) .[11][12]

-

Reduction: The resulting β-ketoacyl-ACP is then reduced to β-hydroxyacyl-ACP by β-ketoacyl-ACP reductase (FabG) , utilizing NADPH as the reducing agent.[11]

-

Dehydration: A molecule of water is removed from the β-hydroxyacyl-ACP to form a trans-2-enoyl-ACP intermediate. This dehydration is catalyzed by β-hydroxyacyl-ACP dehydratase (FabZ) .[11]

-

Reduction: Finally, the double bond in trans-2-enoyl-ACP is reduced by enoyl-ACP reductase (FabI) , again using NADPH, to yield a saturated acyl-ACP that is two carbons longer than the starting acyl chain.[11]

This four-step cycle is repeated four more times, each time adding a two-carbon unit, to extend the initial 5-carbon primer to the final 15-carbon chain of 12-methyltetradecanoyl-ACP. The final fatty acid is then liberated from the ACP.

Figure 1: Biosynthesis pathway of this compound.

Quantitative Data

| Enzyme | Organism | Substrate | Km | kcat (min⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| BCAT | Escherichia coli | L-Isoleucine | 0.4 ± 0.1 mM | - | - | [13] |

| α-Ketoglutarate | 0.23 ± 0.05 mM | - | - | [13] | ||

| FabH | Staphylococcus aureus | Malonyl-ACP | 1.76 ± 0.40 µM | - | - | [14] |

| Acetyl-CoA | 6.18 ± 0.9 µM | 16.18 | 4.36 x 10⁴ | [14] | ||

| Isobutyryl-CoA | 0.32 ± 0.04 µM | 98.0 | 5.10 x 10⁶ | [14] | ||

| Butyryl-CoA | 2.32 ± 0.12 µM | 42.90 | 3.08 x 10⁵ | [14] |

Note: Data for 2-methylbutyryl-CoA as a substrate for FabH was not available. Isobutyryl-CoA is a primer for iso-BCFAs.

Experimental Protocols

Analysis of Branched-Chain Fatty Acids by GC-MS (FAME Analysis)

This protocol is adapted for the extraction and derivatization of total fatty acids from bacterial cultures for analysis by gas chromatography-mass spectrometry.

a. Sample Preparation and Saponification:

-

Harvest bacterial cells from a culture (e.g., Bacillus subtilis grown to the late stationary phase) by centrifugation.

-

Wash the cell pellet with sterile saline solution and re-centrifuge.

-

Add 1 mL of saponification reagent (45 g NaOH, 150 mL methanol, 150 mL deionized water) to the cell pellet.

-

Incubate in a boiling water bath (100°C) for 30 minutes, vortexing every 5-10 minutes to ensure complete cell lysis and saponification of lipids.[15]

b. Methylation:

-

Cool the tubes to room temperature.

-

Add 2 mL of methylation reagent (325 mL 6.0 N HCl, 275 mL methanol).

-

Incubate in a water bath at 80°C for 10 minutes.

-

Rapidly cool the tubes in an ice-water bath.

c. Extraction:

-

Add 1.25 mL of extraction solvent (1:1 methyl-tert-butyl ether:hexane) to each tube.

-

Mix by gentle inversion for 10 minutes.

-

Centrifuge at a low speed to separate the phases.

-

Transfer the upper organic phase containing the fatty acid methyl esters (FAMEs) to a clean vial.[15]

d. Sample Cleanup:

-

Add 3 mL of a dilute NaOH solution (e.g., 10.8 g NaOH in 900 mL deionized water) to the extracted FAMEs.

-

Mix for 5 minutes and allow the phases to separate.

-

Transfer the upper organic phase to a new vial for GC-MS analysis.[15]

e. GC-MS Analysis:

-

Inject the FAME sample into a gas chromatograph equipped with a suitable capillary column (e.g., HP Ultra 2 or DB-225ms).

-

Use a temperature program to separate the FAMEs (e.g., initial temperature of 100°C, ramp to 250°C).

-

Identify the FAMEs based on their retention times and mass spectra compared to known standards.

Figure 2: Workflow for FAME analysis of bacterial fatty acids.

Purification of β-Ketoacyl-ACP Synthase III (FabH)

This protocol describes the expression and purification of His-tagged FabH from E. coli. A similar procedure can be adapted for FabH from Bacillus subtilis.

a. Expression:

-

Clone the fabH gene into an expression vector (e.g., pET28a) with an N-terminal His-tag.

-

Transform the plasmid into an E. coli expression strain (e.g., BL21(DE3)).

-

Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C to an OD₆₀₀ of ~0.6-0.8.

-

Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.

-

Harvest the cells by centrifugation.

b. Purification:

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, lysozyme, DNase).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at high speed.

-

Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM).

-

Elute the His-tagged FabH protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Analyze the fractions by SDS-PAGE to check for purity.

-

(Optional) For higher purity, perform size-exclusion chromatography on the pooled fractions.[14]

FabH Activity Assay

This is a filter-based radioassay to measure the condensation activity of FabH.

a. Reagents:

-

Purified FabH enzyme

-

Purified acyl carrier protein (ACP)

-

Malonyl-CoA

-

Radiolabeled acyl-CoA primer (e.g., [³H]acetyl-CoA or [¹⁴C]acetyl-CoA)

-

E. coli FabD (malonyl-CoA:ACP transacylase) to generate malonyl-ACP in situ

-

Reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.0)

-

Whatman 3MM filter discs

-

Scintillation fluid

b. Procedure:

-

Prepare a reaction mixture containing ACP, β-mercaptoethanol, malonyl-CoA, radiolabeled acyl-CoA, and FabD in the reaction buffer.

-

Initiate the reaction by adding the purified FabH enzyme.

-

Incubate the reaction at 37°C for a defined period (e.g., 10-20 minutes).

-

Stop the reaction by spotting an aliquot of the reaction mixture onto a Whatman 3MM filter disc.[8]

-

Wash the filter discs with a trichloroacetic acid (TCA) solution to precipitate the protein and the attached radiolabeled product, while washing away the unreacted radiolabeled primer.

-

Dry the filter discs and measure the radioactivity using a scintillation counter.

-

Calculate the specific activity based on the amount of radioactivity incorporated into the product over time.[8]

Conclusion

The biosynthesis of this compound is a well-defined pathway that relies on the interplay between amino acid metabolism and the conserved machinery of fatty acid synthesis. The initiation of the pathway with a specific branched-chain primer derived from L-isoleucine is the determining factor for the anteiso structure of the final product. While the overall pathway is understood, further research is needed to fully characterize the kinetic properties and regulatory mechanisms of all the enzymes involved, particularly in organisms like Bacillus subtilis that produce high levels of these fatty acids. Such knowledge will not only enhance our fundamental understanding of bacterial membrane biology but may also pave the way for the development of novel antimicrobial agents targeting this essential pathway.

References

- 1. Fatty Acids in the Genus Bacillus I. Iso- and Anteiso-Fatty Acids as Characteristic Constituents of Lipids in 10 Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fatty acids of the genus Bacillus: an example of branched-chain preference - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty acids in the genus Bacillus. I. Iso- and anteiso-fatty acids as characteristic constituents of lipids in 10 species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of fatty acids in Bacillus environmental adaptation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Crystal structures of the fatty acid biosynthesis initiation enzymes in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) Is a Determining Factor in Branched-Chain Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Beta-ketoacyl-ACP synthase II - Wikipedia [en.wikipedia.org]

- 13. The specificity and kinetic mechanism of branched-chain amino acid aminotransferase from Escherichia coli studied with a new improved coupled assay procedure and the enzyme's potential for biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Purification, Characterization, and Identification of Novel Inhibitors of the β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of Pseudomonas sp. using fatty acid methyl ester (FAME) analysis [protocols.io]

The Biological Activity of 12-Methylmyristic Acid: A Technical Guide

Abstract

12-Methylmyristic acid (12-MTA), a branched-chain fatty acid, has demonstrated a range of biological activities with potential therapeutic and industrial applications. This technical guide provides a comprehensive overview of the known biological effects of 12-MTA, focusing on its anti-tumor, antibacterial, and antifouling properties. This document synthesizes available quantitative data, outlines key experimental methodologies, and visualizes the known signaling pathways to serve as a resource for researchers and professionals in drug development and related scientific fields.

Introduction

12-Methylmyristic acid, also known as 12-methyltetradecanoic acid, is a saturated fatty acid with a methyl group at the 12th carbon position.[1] Its unique branched-chain structure imparts distinct physicochemical properties that are believed to contribute to its diverse biological functions. This guide delves into the scientific literature to present a detailed account of these activities, with a focus on the underlying molecular mechanisms.

Anti-Tumor Activity

12-MTA has been shown to possess anti-tumor properties, primarily through the induction of apoptosis in cancer cells.[2][3] The most well-documented activity is against prostate cancer cells.

Quantitative Data: Inhibition of Cancer Cell Proliferation

The inhibitory effect of 12-MTA on the proliferation of various cancer cell lines has been quantified using IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| PC3 | Prostate Cancer | 17.99 - 35.44 | [2][4] |

| Various | Not Specified | 17.99 - 35.44 | [2][4] |

Mechanism of Action: Inhibition of 5-Lipoxygenase and Apoptosis Induction

The anti-tumor activity of 12-MTA in prostate cancer cells is associated with the inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the arachidonic acid cascade.[2][4] Inhibition of 5-LOX leads to a reduction in the production of its metabolite, 5-hydroxyeicosatetraenoic acid (5-HETE).[2][4] 5-HETE is known to have pro-proliferative and anti-apoptotic effects in cancer cells.[5][6] By reducing 5-HETE levels, 12-MTA promotes apoptosis.[2][4] A key downstream event in this apoptotic pathway is the activation of caspase-3, an executioner caspase that plays a central role in programmed cell death.[2][4] At a concentration of 50 µg/mL, 12-MTA has been observed to increase caspase-3 activity four to seven-fold in PC3 cells.[2][4]

Signaling Pathway

Figure 1: 12-MTA Anti-Cancer Signaling Pathway.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Cell Seeding: Cancer cell lines (e.g., PC3) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of 12-MTA for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution (typically 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidified isopropanol).

-

Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.

This assay quantifies the activity of caspase-3, a key executioner of apoptosis. The assay utilizes a peptide substrate that is specifically cleaved by active caspase-3, releasing a chromophore that can be measured spectrophotometrically.

-

Cell Lysis: Cells treated with 12-MTA and control cells are lysed to release intracellular contents.

-

Reaction Setup: The cell lysate is incubated with a caspase-3 substrate (e.g., DEVD-pNA) in a reaction buffer.

-

Incubation: The reaction is incubated at 37°C to allow for substrate cleavage.

-

Absorbance Reading: The absorbance of the released chromophore (pNA) is measured at 405 nm.

-

Data Analysis: The increase in caspase-3 activity is calculated relative to the untreated control.

This assay measures the ability of a compound to inhibit the activity of the 5-lipoxygenase enzyme.

-

Enzyme and Substrate Preparation: Purified 5-lipoxygenase and its substrate, arachidonic acid, are prepared in an appropriate assay buffer.

-

Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of 12-MTA.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

-

Product Detection: The formation of the 5-LOX product (e.g., 5-HETE) is measured. This can be done using various methods, including spectrophotometry (measuring the conjugated diene formation at 234 nm) or by using a fluorescent probe that reacts with hydroperoxides.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of 12-MTA, and the IC50 value is determined.

Antibacterial Activity

12-MTA exhibits antibacterial properties, particularly against the opportunistic pathogen Pseudomonas aeruginosa.

Mechanism of Action: Inhibition of Swarming Motility

The antibacterial effect of 12-MTA against P. aeruginosa is linked to the inhibition of its swarming motility.[7] Swarming is a collective, flagella-driven movement of bacteria over a surface, which is dependent on the production of surfactants like rhamnolipids.[8] 12-MTA has been shown to repress the extracellular production of these surfactants, thereby inhibiting the ability of the bacteria to swarm.[9] This action is thought to be mediated through the regulation of the rhlAB operon, which is essential for rhamnolipid biosynthesis.[10]

Signaling Pathway

Figure 2: 12-MTA Antibacterial Signaling Pathway.

Antifouling Activity

12-MTA has demonstrated potent antifouling properties, inhibiting the settlement of marine invertebrate larvae.

Quantitative Data: Inhibition of Larval Settlement

The antifouling efficacy of 12-MTA has been determined against the larvae of the polychaete Hydroides elegans.

| Organism | Activity | EC50 (µg/mL) | Reference |

| Hydroides elegans | Inhibition of larval settlement | 0.6 | [11] |

Mechanism of Action: Modulation of Gene Expression

The antifouling mechanism of 12-MTA involves the modulation of gene expression in H. elegans larvae. Specifically, it has been shown to down-regulate the expression of a GTPase-activating protein and up-regulate the expression of ATP synthase. These genes are believed to play crucial roles in the signaling and energy metabolism pathways associated with larval settlement.

Experimental Workflow

Figure 3: Antifouling Experimental Workflow.

Conclusion

12-Methylmyristic acid is a bioactive branched-chain fatty acid with demonstrated anti-tumor, antibacterial, and antifouling activities. Its mechanisms of action, though not fully elucidated, involve the modulation of key enzymatic and signaling pathways, including the inhibition of 5-lipoxygenase in cancer cells, suppression of surfactant production in bacteria, and regulation of gene expression in marine invertebrate larvae. The quantitative data and mechanistic insights presented in this guide highlight the potential of 12-MTA for further investigation in the fields of drug discovery and development, as well as for applications in industrial and environmental contexts. Further research is warranted to fully explore its therapeutic and practical potential and to further delineate the intricate molecular pathways through which it exerts its biological effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of proliferation of PC3 cells by the branched-chain fatty acid, 12-methyltetradecanoic acid, is associated with inhibition of 5-lipoxygenase. | Sigma-Aldrich [merckmillipore.com]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. Multiple signal pathways are involved in the mitogenic effect of 5(S)-HETE in human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. karger.com [karger.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. Branched-Chain Fatty Acids as Mediators of the Activation of Hepatic Peroxisome Proliferator-Activated Receptor Alpha by a Fungal Lipid Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Pseudomonas aeruginosa rhlAB Operon Is Not Expressed during the Logarithmic Phase of Growth Even in the Presence of Its Activator RhlR and the Autoinducer N-Butyryl-Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-Larval and Anti-Algal Natural Products from Marine Microorganisms as Sources of Anti-Biofilm Agents [mdpi.com]

The Pivotal Role of Anteiso-Fatty Acids in Bacterial Membrane Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of bacterial physiology, the cell membrane stands as a critical interface between the cell and its environment. Its composition is not static but dynamically altered to maintain optimal fluidity and function in response to environmental cues. Among the diverse array of lipid components, branched-chain fatty acids (BCFAs), particularly anteiso-fatty acids, play a crucial role in this adaptive process. This technical guide provides an in-depth exploration of the function of anteiso-fatty acids in bacterial membranes, offering valuable insights for researchers, scientists, and drug development professionals.

Core Function: Modulators of Membrane Fluidity

The primary function of anteiso-fatty acids is to regulate membrane fluidity. The methyl branch at the antepenultimate carbon of the acyl chain introduces a kink, disrupting the orderly packing of fatty acid chains in the membrane bilayer. This disruption lowers the melting temperature of the membrane lipids, thereby increasing membrane fluidity. This is a critical adaptation, particularly for bacteria that experience fluctuations in environmental conditions.

A key aspect of this regulation is the ratio of anteiso- to iso-fatty acids. While both are branched-chain fatty acids, the position of the methyl group has a significant impact on their physical properties. Anteiso-fatty acids are more effective at increasing membrane fluidity than their iso- counterparts.[1][2] Bacteria dynamically adjust this ratio to maintain a homeoviscous state, ensuring the membrane remains in a liquid-crystalline phase optimal for the function of embedded proteins and transport systems.

Adaptation to Environmental Stress

The ability to modulate membrane fluidity via anteiso-fatty acids is a cornerstone of bacterial survival under various stress conditions, most notably temperature and pH fluctuations.

Temperature Adaptation

As temperatures decrease, the kinetic energy of lipid molecules is reduced, leading to a more ordered and less fluid membrane. To counteract this, many bacteria increase the proportion of anteiso-fatty acids in their membranes.[3][4][5] This "cold hardening" mechanism is essential for survival and growth at low temperatures. For instance, in the foodborne pathogen Listeria monocytogenes, the content of anteiso-C15:0 can increase to over 70% at low temperatures, a critical factor for its ability to grow at refrigeration temperatures.[4]

pH Stress

Changes in environmental pH can also impact membrane structure and function. Some bacteria respond to alkaline stress by increasing the proportion of anteiso-fatty acids. This adaptation is thought to help maintain membrane integrity and function in challenging pH environments.

Data Presentation: Quantitative Analysis of Anteiso-Fatty Acid Composition

The following tables summarize quantitative data from various studies, illustrating the changes in anteiso-fatty acid composition in response to temperature shifts in different bacterial species.

Table 1: Fatty Acid Composition of Listeria monocytogenes at Different Growth Temperatures

| Fatty Acid | Growth Temperature (°C) | Percentage of Total Fatty Acids |

| 37°C | 5°C | |

| anteiso-C15:0 | 44% | 70% |

| anteiso-C17:0 | 50% | 15% |

| iso-C15:0 | 2% | 5% |

Source: Adapted from Annous et al., 1997.[6]

Table 2: Fatty Acid Composition of Bacillus subtilis in Response to Cold Shock

| Fatty Acid Type | Growth Condition | Percentage of Total Fatty Acids |

| 37°C | Cold Shock (15°C) | |

| Total anteiso-Fatty Acids | 45% | 67% |

| Total iso-Fatty Acids | 50% | 28% |

Source: Adapted from Klein et al., 1999.[5]

Table 3: Phase Transition Temperatures of Phosphatidylcholines Containing Different Fatty Acids

| Fatty Acid | Phase Transition Temperature (°C) |

| anteiso-C15:0 | -16.5 |

| anteiso-C17:0 | 7.6 |

| iso-C15:0 | 6.5 |

| iso-C17:0 | 27.0 |

Source: Adapted from Lewis and McElhaney, 1985.[4]

Experimental Protocols

Analysis of Bacterial Fatty Acid Methyl Esters (FAMEs) by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the standard procedure for the extraction, derivatization, and analysis of fatty acids from bacterial cultures.

a. Cell Harvesting and Lysis:

-

Grow bacterial cultures to the desired growth phase.

-

Harvest cells by centrifugation (e.g., 5000 x g for 10 minutes).

-

Wash the cell pellet twice with sterile distilled water.

-

Lyophilize the cell pellet to dryness.

b. Saponification and Methylation:

-

To the dried cell pellet, add 1 mL of saponification reagent (45 g NaOH, 150 mL methanol, 150 mL distilled water).

-

Incubate at 100°C for 30 minutes in a sealed tube with intermittent vortexing.

-

Cool the tubes and add 2 mL of methylation reagent (325 mL 6N HCl, 275 mL methanol).

-

Incubate at 80°C for 10 minutes.

-

Rapidly cool the tubes in an ice-water bath.

c. Extraction:

-

Add 1.25 mL of extraction solvent (1:1 methyl tert-butyl ether:hexane).

-

Vortex for 10 minutes.

-

Centrifuge to separate the phases and transfer the upper organic phase to a clean vial.

d. Base Wash:

-

Add 3 mL of a dilute NaOH solution (10.8 g NaOH in 900 mL distilled water) to the organic phase.

-

Vortex for 5 minutes and centrifuge.

-

Transfer the upper organic phase to a new vial for analysis.

e. GC-MS Analysis:

-

Inject 1-2 µL of the FAME extract into the GC-MS.

-

Use a suitable capillary column (e.g., HP-5ms).

-

Employ a temperature program to separate the FAMEs (e.g., initial temperature of 170°C, ramp to 260°C).

-

Identify and quantify the fatty acids by comparing their mass spectra and retention times to known standards.

Measurement of Membrane Fluidity by Fluorescence Anisotropy

This protocol describes the use of the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH) to assess membrane fluidity.

a. Cell Preparation and Staining:

-

Grow bacterial cells to the desired optical density.

-

Harvest the cells by centrifugation and wash with a suitable buffer (e.g., PBS).

-

Resuspend the cells in the same buffer to a standardized optical density.

-

Add DPH (from a stock solution in tetrahydrofuran or DMF) to the cell suspension to a final concentration of 1-10 µM.

-

Incubate in the dark at the desired temperature for 30-60 minutes to allow the probe to incorporate into the membrane.

-

Wash the cells to remove unincorporated probe.

b. Fluorescence Anisotropy Measurement:

-

Resuspend the stained cells in the measurement buffer.

-

Use a fluorometer equipped with polarizers.

-

Excite the sample with vertically polarized light at ~360 nm.

-

Measure the fluorescence emission at ~430 nm through vertical (I_VV) and horizontal (I_VH) polarizers.

-

Excite the sample with horizontally polarized light and measure the emission through a horizontal polarizer (I_HH).

-

Calculate the grating factor (G) = I_HV / I_HH.

-

Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

-

Higher anisotropy values correspond to lower membrane fluidity.

Mandatory Visualizations

Biosynthesis of Anteiso-Fatty Acids

Caption: Biosynthesis pathway of anteiso-fatty acids.

Experimental Workflow for Bacterial Fatty Acid Analysis

Caption: Experimental workflow for FAME analysis.

Logical Relationship of Cold Stress Adaptation

Caption: Bacterial adaptation to cold stress.

Conclusion and Implications for Drug Development

The synthesis and regulation of anteiso-fatty acids are critical for bacterial survival in diverse and often harsh environments. This makes the enzymes involved in their biosynthesis, such as β-ketoacyl-acyl carrier protein synthase III (FabH), attractive targets for the development of novel antimicrobial agents. By disrupting the ability of bacteria to modulate their membrane fluidity, it may be possible to render them more susceptible to other stressors, including conventional antibiotics and the host immune response. A thorough understanding of the function and regulation of anteiso-fatty acids is therefore paramount for the development of innovative strategies to combat bacterial infections.

References

- 1. Frontiers | Cell Membrane Fatty Acid Composition of Chryseobacterium frigidisoli PB4T, Isolated from Antarctic Glacier Forefield Soils, in Response to Changing Temperature and pH Conditions [frontiersin.org]

- 2. Control of Membrane Lipid Fluidity by Molecular Thermosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unsaturated and branched chain-fatty acids in temperature adaptation of Bacillus subtilis and Bacillus megaterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exogenous Isoleucine and Fatty Acid Shortening Ensure the High Content of Anteiso-C15:0 Fatty Acid Required for Low-Temperature Growth of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cold Shock Response of Bacillus subtilis: Isoleucine-Dependent Switch in the Fatty Acid Branching Pattern for Membrane Adaptation to Low Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

An In-Depth Technical Guide to (12S)-12-Methyltetradecanoic Acid: From Discovery to Cellular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

(12S)-12-Methyltetradecanoic acid, also known as anteiso-C15:0, is a branched-chain fatty acid that has garnered significant interest in the scientific community. Initially identified as a component of animal fats and bacterial cell membranes, its diverse biological activities, ranging from anti-cancer to anti-bacterial properties, have made it a subject of intense research. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and key biological functions of this compound, with a focus on its underlying cellular and molecular mechanisms.

Discovery and History

The initial isolation of what is now known as 12-methyltetradecanoic acid can be traced back to the pioneering work of R.P. Hansen, F.B. Shorland, and N.J. Cooke in the early 1950s. Their research focused on the composition of branched-chain fatty acids in animal fats.

In 1953, they first reported the isolation of (+)-12-methyltetradecanoic acid from mutton fat.[1] This was followed by a subsequent, more detailed report in 1954, where they successfully isolated and characterized the same compound from butterfat.[2] These seminal studies laid the groundwork for understanding the natural occurrence of this unique fatty acid.

Early research primarily focused on its role as a structural component of bacterial cell membranes. It was observed that many bacteria, particularly gram-positive species like Listeria monocytogenes, incorporate significant amounts of anteiso-branched-chain fatty acids into their membrane phospholipids. This incorporation is crucial for maintaining membrane fluidity, especially at low temperatures, a phenomenon known as homeoviscous adaptation.

More recently, research has shifted towards elucidating the specific biological activities of this compound. Studies have revealed its potential as an anti-tumor agent, an inhibitor of bacterial communication systems, and a modulator of inflammatory pathways.

Physicochemical Properties

This compound is a saturated fatty acid with a methyl group at the antepenultimate carbon, giving it the characteristic "anteiso" structure. Its physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₃₀O₂ | |

| Molecular Weight | 242.40 g/mol | |

| CAS Number | 5502-94-3 | [3] |

| Melting Point | 54.4 °C | [2] |

| Boiling Point | 250.5 °C | [2] |

| Appearance | Solid | [4] |

| Purity | >98% (TLC, GC) | [4] |

Biological Activity and Therapeutic Potential

This compound exhibits a range of biological activities with potential therapeutic applications. A significant area of research has been its anti-proliferative effects on cancer cells.

Anti-Cancer Activity

Studies have demonstrated that 12-methyltetradecanoic acid can inhibit the proliferation of various cancer cell lines. The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for its effect on different cancer cell types.

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |

| PC3 | Prostate Cancer | 17.99 - 35.44 | [5] |

| Jurkat | T-cell non-Hodgkin's lymphoma | 25.74 ± 3.50 | [6] |

| Hut78 | T-cell non-Hodgkin's lymphoma | 31.29 ± 2.27 | [6] |

| EL4 | T-cell non-Hodgkin's lymphoma | 31.53 ± 5.18 | [6] |

The anti-cancer mechanism of 12-MTA is, at least in part, attributed to the induction of apoptosis, a form of programmed cell death.[5] In prostate cancer cells, this is associated with the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.[5]

Anti-Bacterial and Anti-Biofilm Activity

Beyond its anti-cancer properties, 12-methyltetradecanoic acid has been shown to interfere with bacterial virulence mechanisms. Specifically, it can repress the production of surfactants required for the swarming motility of Pseudomonas aeruginosa, an opportunistic human pathogen. This effect is linked to the modulation of the bacterium's quorum-sensing systems.

Experimental Protocols

Isolation and Quantification of this compound from Bacterial Cultures (e.g., Listeria monocytogenes)

This protocol outlines the general steps for the extraction, derivatization, and analysis of fatty acids from bacterial cells.

-

Culture Listeria monocytogenes in a suitable broth medium (e.g., Tryptic Soy Broth) to the desired growth phase.

-

Harvest the bacterial cells by centrifugation.

-

Wash the cell pellet with a buffered solution to remove any residual medium.

-

Saponification: Resuspend the cell pellet in a methanolic sodium hydroxide solution. Heat the mixture to saponify the cellular lipids, releasing the fatty acids from glycerolipids.

-

Methylation: Acidify the mixture with methanolic hydrochloric acid and heat to convert the free fatty acids into fatty acid methyl esters (FAMEs). This derivatization step is crucial for making the fatty acids volatile for gas chromatography analysis.

-

Extraction: Extract the FAMEs from the aqueous phase using an organic solvent such as a hexane/methyl tert-butyl ether mixture.

-

Wash the organic phase with a dilute sodium hydroxide solution to remove any remaining acidic components.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate it under a stream of nitrogen.

-

Reconstitute the dried FAMEs in a suitable solvent (e.g., hexane).

-

Inject an aliquot of the sample into a gas chromatograph equipped with a mass spectrometer.

-

Use a suitable capillary column (e.g., a polar-phase column like BPX70) for the separation of the FAMEs.

-

Set the temperature program of the GC oven to effectively separate the different FAMEs. A typical program might start at a lower temperature and ramp up to a higher temperature.

-

The mass spectrometer will detect and identify the individual FAMEs based on their mass spectra.

-

Quantify the amount of this compound methyl ester by comparing its peak area to that of an internal standard.

Key Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating specific cellular signaling pathways. Two well-characterized examples are its inhibition of the 5-lipoxygenase pathway and its interference with bacterial quorum sensing.

Inhibition of the 5-Lipoxygenase Pathway

The 5-lipoxygenase (5-LOX) pathway is a critical component of the inflammatory response, responsible for the production of pro-inflammatory leukotrienes from arachidonic acid. 12-Methyltetradecanoic acid has been shown to inhibit this pathway, contributing to its anti-inflammatory and anti-cancer effects.[5]

References

- 1. The branched-chain fatty acids of mutton fat. 2. The isolation of (+)-12-methyltetradecanoic acid and of 13-methyltetradecanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The branched-chain fatty acids of butterfat. 4. The isolation of (+)-12-methyltetradecanoic acid and of 13-methyltetradecanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Frontiers | Deciphering the impact of exogenous fatty acids on Listeria monocytogenes at low temperature by transcriptome analysis [frontiersin.org]

- 5. Regulation of las and rhl quorum sensing in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deciphering the impact of exogenous fatty acids on Listeria monocytogenes at low temperature by transcriptome analysis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Isolation of (12S)-12-Methyltetradecanoic Acid from Marine Organisms

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isolation, identification, and characterization of (12S)-12-Methyltetradecanoic acid, an anteiso-branched-chain fatty acid, from marine sources. This document outlines the known occurrences in marine organisms, detailed experimental protocols for extraction and purification, and methods for stereospecific analysis.

Introduction

This compound, a saturated fatty acid with the chemical formula C15H30O2, belongs to the class of anteiso-branched-chain fatty acids.[1][2] The "anteiso" designation refers to the methyl branch located on the antepenultimate (third-to-last) carbon atom from the methyl end of the fatty acid chain. The "(12S)" designation specifies the stereochemistry at the chiral center, the 12th carbon atom. While 12-methyltetradecanoic acid has been identified in various marine organisms, including bacteria, sponges, and sea cucumbers, the specific stereochemical configuration is often not determined in routine analyses.[3] However, biosynthetic pathways in bacteria strongly suggest that the (12S)-enantiomer is the naturally occurring form, as its biosynthesis is initiated from the amino acid L-isoleucine.[4][5]

This fatty acid has garnered significant interest due to its diverse biological activities, which include anti-tumor, antibacterial, and anti-larval settlement properties.[3] As a potential therapeutic agent, the ability to isolate and characterize the specific biologically active stereoisomer is of paramount importance for drug development and mechanistic studies.

Occurrence in Marine Organisms

12-Methyltetradecanoic acid is a common constituent of the cell membranes of many marine bacteria, where branched-chain fatty acids play a crucial role in maintaining membrane fluidity, particularly at low temperatures.[6][7] It is also found in higher marine organisms, likely through the food chain or symbiotic relationships with microorganisms.

| Marine Organism Type | Specific Examples (where available) | Key Findings & References |

| Bacteria | Listeria monocytogenes (model organism for anteiso-acid biosynthesis), various marine bacteria | Precursor feeding studies confirm L-isoleucine as the precursor to anteiso-C15:0, indicating the (S)-configuration.[4][5] |

| Sponges | Various Demosponges | Found as a component of the phospholipid fraction.[2] |

| Sea Cucumbers | Unspecified species | Isolated from a sea cucumber extract and shown to have anti-tumor activity.[3] |

| Deep-sea Microorganisms | Streptomyces sp. UST040711-290 | Isolated from a Streptomyces strain from deep-sea sediments, exhibiting antifouling activity. |

Experimental Protocols

This section details the methodologies for the isolation, purification, and stereospecific analysis of this compound from marine organisms.

Extraction and Purification of Total Fatty Acids

A widely used and effective method for extracting lipids from marine invertebrate tissues is a modified Bligh and Dyer protocol.[8]

Protocol 1: Modified Bligh and Dyer Lipid Extraction from Marine Sponges [8][9]

-

Sample Preparation: Lyophilize and grind the marine organism tissue to a fine powder.

-

Extraction:

-

To approximately 100 mg of powdered sponge tissue, add a solvent mixture of 15 mL methanol, 7.5 mL dichloromethane (DCM), and 6 mL phosphate buffer (pH 7-8).

-

Agitate the mixture on a roller table for a minimum of 3 hours.

-

-

Phase Separation:

-

Induce phase separation by adding 7.5 mL of DCM and 7.5 mL of the phosphate buffer.

-

Collect the lower DCM layer containing the total lipids.

-

Wash the remaining aqueous layer a second time with DCM and combine the DCM fractions.

-

-

Drying and Fractionation:

-

Evaporate the combined DCM fractions under a stream of nitrogen to obtain the total lipid extract (TLE).

-

Fractionate the TLE on an activated silica column. Elute neutral lipids with DCM, glycolipids with acetone, and phospholipids with methanol. The phospholipid fraction is typically enriched in branched-chain fatty acids.

-

Preparation of Fatty Acid Methyl Esters (FAMEs)

For analysis by gas chromatography, the fatty acids are converted to their more volatile methyl esters.

Protocol 2: Alkaline Methylation for FAMEs Preparation [8]

-

Methylation:

-

To the dried phospholipid fraction, add a solution of sodium methoxide in methanol.

-

Allow the reaction to proceed to completion.

-

-

Extraction of FAMEs:

-

Extract the resulting FAMEs with hexane.

-

Concentrate the hexane solution to an appropriate volume for GC analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is used to identify and quantify the fatty acids present in the sample.

Protocol 3: GC-MS Analysis of FAMEs [1][10]

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with a flame ionization detector (FID) can be used.

-

Column: A fused silica capillary column suitable for FAME analysis (e.g., OV-101 coated).

-

Temperature Program:

-

Initial temperature: 170°C

-

Ramp: 5°C/minute to 270°C

-

-

Carrier Gas: Hydrogen or Helium.

-

Identification: Identify 12-methyltetradecanoic acid methyl ester by its retention time and mass spectrum compared to an authentic standard.

Chiral Separation and Stereochemistry Determination

To resolve the enantiomers of 12-methyltetradecanoic acid, chiral high-performance liquid chromatography (HPLC) is employed after derivatization with a chiral fluorescent reagent.[11][12]

Protocol 4: Chiral HPLC of Fluorescently Labeled Anteiso-Fatty Acids [11][12]

-

Derivatization:

-

Esterify the purified 12-methyltetradecanoic acid with a chiral fluorescent reagent, such as (1R,2R)- or (1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanol. This reaction forms diastereomeric esters.

-

-

HPLC System: A reversed-phase HPLC system with a fluorescence detector.

-

Column: A C18 (ODS) or C30 column.

-

Mobile Phase: A mixture of methanol, acetonitrile, and n-hexane.

-

Temperature: Low column temperatures are often required for optimal separation.

-

Detection: Monitor the elution of the diastereomeric esters using the fluorescence detector.

-

Stereochemistry Assignment: The elution order of the diastereomers, when compared to a standard of known absolute configuration, allows for the determination of the stereochemistry of the natural product. For anteiso-acids, the (S)-enantiomer is expected.

Visualizations

Experimental Workflow

Caption: Workflow for the isolation and analysis of this compound.

Biosynthetic Pathway

Caption: Biosynthesis of this compound from L-isoleucine in bacteria.

Conclusion

The isolation of enantiomerically pure this compound from marine organisms is a multi-step process that requires careful extraction, purification, and specialized analytical techniques. While this fatty acid is widespread in the marine environment, particularly in microorganisms, the determination of its absolute stereochemistry is a critical step for understanding its biological function and for its potential development as a therapeutic agent. The protocols and workflows outlined in this guide provide a robust framework for researchers and scientists to successfully isolate and characterize this promising marine natural product. Future research should focus on scaling up the chiral separation methods to obtain larger quantities of the pure enantiomer for in-depth biological evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. Bioactive Compounds from Marine Sponges: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Exogenous Isoleucine and Fatty Acid Shortening Ensure the High Content of Anteiso-C15:0 Fatty Acid Required for Low-Temperature Growth of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. UVM ScholarWorks - UVM Student Research Conference: Effects of isoleucine on the biosynthesis of branched-chain fatty acids by ruminal microorganisms [scholarworks.uvm.edu]

- 6. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Branched-Chain Fatty Acids and Membrane Function in Listeria Monocytogenes | National Agricultural Library [nal.usda.gov]

- 8. Lipid extraction and FAME preparation [bio-protocol.org]

- 9. fatty acid analysis sponges [protocols.io]

- 10. gcms.cz [gcms.cz]

- 11. tandfonline.com [tandfonline.com]

- 12. Chiral discrimination of branched-chain fatty acids by reversed-phase HPLC after labeling with a chiral fluorescent conversion reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

Anteiso-C15:0 Fatty Acid: A Technical Guide to its Physicochemical Properties and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anteiso-C15:0 fatty acid, systematically known as 12-methyltetradecanoic acid, is a branched-chain fatty acid (BCFA) that plays a critical role in the physiology of various microorganisms, particularly in their adaptation to environmental stressors such as temperature fluctuations. Unlike its straight-chain counterparts, the methyl branch in the anteiso position imparts unique conformational properties that influence membrane fluidity and other cellular processes. This technical guide provides an in-depth overview of the physical and chemical properties of anteiso-C15:0, detailed experimental protocols for its analysis, and a visualization of its biosynthetic pathway and role in bacterial membrane adaptation.

Physical and Chemical Properties

Anteiso-C15:0 is a saturated fatty acid with a methyl group located on the antepenultimate carbon atom (the third carbon from the methyl end). This seemingly minor structural variation has significant implications for its physical and chemical behavior compared to the straight-chain pentadecanoic acid.

| Property | Value | Reference |

| Systematic Name | 12-methyltetradecanoic acid | N/A |

| Common Name | anteiso-C15:0 fatty acid | N/A |

| CAS Number | 5502-94-3 (racemic mixture) | [1] |

| 5746-58-7 ((S)-enantiomer) | ||

| Molecular Formula | C₁₅H₃₀O₂ | [1] |

| Molecular Weight | 242.40 g/mol | [1] |

| Melting Point | 54.4 °C | [2] |

| Boiling Point | 250.5 °C | [2] |

| pKa (predicted) | 4.78 | [3] |

| Solubility | Soluble in chloroform, ethanol, ether, and methanol. | N/A |

| Appearance | White to off-white powder or solid. | N/A |

Biological Significance: A Key Player in Bacterial Membrane Fluidity

The primary biological role of anteiso-C15:0 fatty acid is the regulation of cell membrane fluidity, particularly in bacteria such as Listeria monocytogenes.[4][5][6] The branched nature of anteiso fatty acids disrupts the tight packing of acyl chains in the phospholipid bilayer, thereby increasing membrane fluidity. This is a crucial adaptation mechanism for bacteria to survive and grow at low temperatures. As the temperature decreases, the proportion of anteiso-C15:0 in the cell membrane of L. monocytogenes increases, ensuring the membrane remains in a fluid, functional state for essential cellular processes.[4][5]

Experimental Protocols

Extraction and Analysis of Anteiso-C15:0 from Bacterial Cultures via Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for bacterial fatty acid analysis.[2]

a. Materials and Reagents:

-

Bacterial cell culture

-

Methanol

-

Chloroform

-

Hexane

-

1.25 M HCl in methanol

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Internal standard (e.g., heptadecanoic acid, C17:0)

-

GC-MS system with a suitable capillary column (e.g., HP-5ms)

b. Procedure:

-

Cell Harvesting: Centrifuge the bacterial culture to pellet the cells. Wash the pellet with phosphate-buffered saline (PBS) and then with distilled water to remove media components.

-

Lipid Extraction (Bligh-Dyer Method):

-

Resuspend the cell pellet in a mixture of chloroform and methanol (1:2, v/v).

-

Vortex vigorously for 15 minutes.

-

Add an equal volume of chloroform and vortex for 2 minutes.

-

Add an equal volume of distilled water and vortex for 2 minutes.

-

Centrifuge to separate the phases. The lower chloroform layer contains the lipids.

-

-

Fatty Acid Methyl Ester (FAME) Derivatization:

-

Transfer the chloroform layer to a new tube and evaporate the solvent under a stream of nitrogen.

-

Add 1.25 M HCl in methanol to the dried lipid extract.

-

Add the internal standard.

-

Incubate at 80°C for 1 hour to convert the fatty acids to their methyl esters.

-

Cool the reaction mixture and add hexane and water. Vortex and centrifuge.

-

Collect the upper hexane layer containing the FAMEs.

-

Wash the hexane layer with a saturated NaCl solution.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Inject the FAME-containing hexane extract into the GC-MS.

-

GC Conditions (example):

-

Injector temperature: 250°C

-

Oven program: Initial temperature of 100°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.

-

Carrier gas: Helium

-

-

MS Conditions:

-

Ion source temperature: 230°C

-

Scan range: m/z 50-550

-

-

Identify the anteiso-C15:0 FAME peak based on its retention time and mass spectrum (characteristic fragments at m/z 74, 87, and the molecular ion). Quantify using the internal standard.

-

Synthesis of Anteiso-C15:0 Fatty Acid (Conceptual Outline)

Conceptual Steps:

-

Preparation of the Alkyl Halide Precursor: Start with a suitable long-chain alkyl halide that will form the main backbone of the fatty acid. For anteiso-C15:0, this would likely be a derivative of undecanoic acid.

-

Grignard Reagent Formation: Prepare a Grignard reagent from an appropriate secondary alkyl halide that will introduce the methyl branch at the desired position (e.g., 2-bromobutane).

-

Organocuprate Formation: Convert the Grignard reagent to a Gilman reagent (a lithium diorganocuprate) by reacting it with a copper(I) salt.

-

Coupling Reaction: React the organocuprate with the long-chain alkyl halide precursor. This will form the carbon skeleton of 12-methyltetradecanoic acid.

-

Functional Group Manipulation: Convert the terminal functional group of the coupled product to a carboxylic acid. This may involve hydrolysis of an ester or oxidation of a terminal alcohol.

-

Purification: Purify the final product using techniques such as column chromatography and recrystallization.

Visualizations

Biosynthesis of Anteiso-C15:0 Fatty Acid

The biosynthesis of anteiso-C15:0 in bacteria starts from the branched-chain amino acid isoleucine. The pathway involves the conversion of isoleucine to 2-methylbutyryl-CoA, which then serves as the primer for the fatty acid synthase (FAS) system.

Caption: Biosynthesis of anteiso-C15:0 fatty acid from isoleucine.

Experimental Workflow for Analyzing the Role of Anteiso-C15:0 in Bacterial Cold Adaptation

This workflow outlines the key experimental steps to investigate how Listeria monocytogenes modulates its membrane fatty acid composition, specifically the levels of anteiso-C15:0, in response to cold stress.

Caption: Workflow for studying bacterial cold adaptation via fatty acid analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gcms.cz [gcms.cz]

- 4. Frontiers | Deciphering the impact of exogenous fatty acids on Listeria monocytogenes at low temperature by transcriptome analysis [frontiersin.org]

- 5. Branched-chain amino acid metabolism controls membrane phospholipid structure in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

Methodological & Application

Synthesis of (12S)-12-Methyltetradecanoic Acid for Research Applications

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

(12S)-12-Methyltetradecanoic acid, an anteiso-branched-chain fatty acid, has garnered significant interest in the scientific community for its potential therapeutic applications. This document provides detailed protocols for its asymmetric synthesis and outlines its key applications in cancer research, focusing on its mechanism of action as a 5-lipoxygenase inhibitor.

Application Notes

This compound has demonstrated notable anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1] Its primary mechanism of action involves the inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the metabolic pathway of arachidonic acid that leads to the production of leukotrienes.[1][2][3] Leukotrienes are inflammatory mediators that have been implicated in promoting cancer cell proliferation, survival, and migration.[4][5]

By selectively inhibiting 5-LOX, this compound reduces the levels of downstream metabolites, such as 5-hydroxyeicosatetraenoic acid (5-HETE), which are known to support tumor growth.[1] The inhibition of this pathway ultimately leads to the induction of apoptosis in cancer cells, making this compound a promising candidate for further investigation in cancer therapy.[1][6]

Key Research Applications:

-

Cancer Biology: Studying the role of the 5-lipoxygenase pathway in cancer cell proliferation, survival, and apoptosis.

-

Drug Discovery: Serving as a lead compound for the development of novel and selective 5-LOX inhibitors.

-

Inflammation Research: Investigating the involvement of branched-chain fatty acids in inflammatory processes.

Asymmetric Synthesis Protocol

The enantioselective synthesis of this compound can be effectively achieved using a chiral auxiliary-based approach, specifically employing an Evans oxazolidinone auxiliary. This method allows for the stereocontrolled introduction of the methyl group at the C-12 position. The overall synthetic workflow is depicted below.

Caption: General workflow for the asymmetric synthesis of this compound.

Experimental Protocols

1. Acylation of the Chiral Auxiliary:

-

To a solution of (4S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq) dropwise.

-

Stir the resulting solution for 30 minutes at -78 °C.

-

Add propionyl chloride (1.1 eq) dropwise and allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the N-propionyl oxazolidinone.

2. Diastereoselective Alkylation:

-

To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add lithium diisopropylamide (LDA) (1.1 eq) dropwise.

-

Stir the solution for 1 hour at -78 °C to ensure complete enolate formation.

-

Add a solution of 1-bromo-10-methyldodecane (1.2 eq) in anhydrous THF dropwise.

-

Allow the reaction to stir at -78 °C for 4 hours and then slowly warm to room temperature overnight.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the product by flash chromatography to isolate the alkylated product.

3. Cleavage of the Chiral Auxiliary:

-

Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water.

-

Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (2.0 eq).

-

Stir the reaction vigorously at 0 °C for 4 hours.

-

Quench the reaction by adding an aqueous solution of sodium sulfite.

-

Acidify the mixture with 1 M HCl to pH ~2 and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Quantitative Data Summary

| Step | Product | Typical Yield (%) | Diastereomeric Ratio (dr) |

| 1 | N-propionyl-(4S)-4-benzyl-2-oxazolidinone | 90-95 | N/A |

| 2 | Alkylated Oxazolidinone | 80-85 | >95:5 |

| 3 | This compound | 85-90 | N/A (enantiopure) |

Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway

This compound exerts its anti-cancer effects by inhibiting the 5-lipoxygenase (5-LOX) signaling pathway. This pathway is crucial for the production of pro-inflammatory leukotrienes from arachidonic acid.

Caption: Inhibition of the 5-LOX pathway by this compound.

In many cancer cells, the 5-LOX pathway is upregulated, leading to increased production of 5-HETE and leukotrienes, which promote cell proliferation and survival.[2][5] this compound directly inhibits the enzymatic activity of 5-LOX.[1] This inhibition leads to a reduction in the levels of 5-HETE and other downstream metabolites. The decrease in these pro-survival signals, coupled with other potential downstream effects, triggers the activation of apoptotic pathways, including the activation of caspase-3, a key executioner caspase.[1] This ultimately results in the programmed cell death of cancer cells.

References

- 1. Inhibition of proliferation of PC3 cells by the branched-chain fatty acid, 12-methyltetradecanoic acid, is associated with inhibition of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | 5-Lipoxygenase: Underappreciated Role of a Pro-Inflammatory Enzyme in Tumorigenesis [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. 5-Lipoxygenase inhibitors induce potent anti-proliferative and cytotoxic effects in human tumour cells independently of suppression of 5-lipoxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Purification of Branched-Chain Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of branched-chain fatty acids (BCFAs). The following sections outline established techniques, including urea adduction, High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Extraction (SFE), offering methodologies and comparative data to guide researchers in selecting the most appropriate method for their specific needs.

Introduction to Branched-Chain Fatty Acids

Branched-chain fatty acids are a class of fatty acids characterized by the presence of one or more methyl groups along their acyl chain. They are significant components of the lipids in many bacteria and are also found in various natural sources, including animal fats and dairy products. The unique structures of BCFAs, such as iso- and anteiso-forms, impart distinct physical and biological properties, making their purification and characterization essential for research in microbiology, nutrition, and drug development.

Purification Technique 1: Urea Adduction (Urea Complex Fractionation)

Urea adduction is a classical and cost-effective method for separating fatty acids based on their molecular shape. Urea molecules crystallize to form a hexagonal lattice containing a channel-like inclusion complex. Long, linear molecules like straight-chain fatty acids (SCFAs) fit into this channel and are incorporated into the urea crystals, while bulky or branched molecules, such as BCFAs, are excluded and remain in the liquid filtrate. This technique is particularly effective for bulk separations and initial enrichment of BCFAs from complex mixtures.

Experimental Protocol: Urea Adduction

This protocol is adapted from methodologies for concentrating unsaturated and branched-chain fatty acids.

Materials:

-

Fatty acid mixture (pre-saponified from lipid extract)

-

Urea (analytical grade)

-

Methanol or 95% Ethanol

-

Hexane or n-hexane

-

Hydrochloric acid (HCl)

-

Distilled water

-

Büchner funnel and filtration flask

-

Vacuum source

-

Rotary evaporator

-

Stirring hotplate

Procedure:

-

Dissolution of Urea: Prepare a saturated solution of urea in methanol or ethanol by heating to approximately 70-75°C with stirring until all urea is dissolved. A common ratio is 150 g of urea in 400 mL of methanol.[1]

-

Addition of Fatty Acids: Slowly add the fatty acid mixture to the hot urea solution. The ratio of urea to fatty acids is a critical parameter and should be optimized. Ratios from 1:1 to 4:1 (w/w) are commonly reported.[2][3]

-

Crystallization: Allow the mixture to cool slowly to a specific crystallization temperature. This can be room temperature, or for higher efficiency, temperatures between -10°C and 18°C can be used.[3][4] The cooling rate can influence the purity of the separation. A slow cooling rate (e.g., 0.3°C/min) is often preferred.[1] Let the mixture stand for a period of 5 to 24 hours to ensure complete crystallization.[3][4]

-

Filtration: Separate the urea-SCFA adduct crystals from the BCFA-enriched liquid phase by vacuum filtration using a Büchner funnel. The solid phase is the urea complexation fraction (UCF), and the liquid is the non-urea complexation fraction (NUCF).[2]

-

Recovery of BCFAs from NUCF:

-

Transfer the filtrate (NUCF) to a rotary evaporator to remove the alcohol solvent.

-

Add warm distilled water and a small amount of HCl to the residue to dissolve any remaining urea.

-

Extract the BCFAs from the aqueous solution using hexane.

-

Wash the hexane layer with distilled water to remove residual urea and acid.

-

Dry the hexane extract over anhydrous sodium sulfate and evaporate the solvent to obtain the purified BCFA concentrate.

-

Quantitative Data for Urea Adduction

| Parameter | Value | Outcome | Source |

| Urea-to-Fatty Acid Ratio | 0.94:1 (w/w) | Purity of Linoleic Acid: 87.8% | [3] |

| Urea-to-Fatty Acid Ratio | 2.38:1 (w/w) | Recovery of PUFAs: 82.31% | [2] |

| Crystallization Temperature | 18.0°C | Purity of Linoleic Acid: 87.8% | [3] |

| Crystallization Temperature | -10°C | Yield of Oleic Acid: 86% | [4] |

| Crystallization Time | 5.0 hours | Purity of Linoleic Acid: 87.8% | [3] |

| Crystallization Time | 24 hours | Yield of Oleic Acid: 86% | [4] |

| Overall Purity (Two-Step) | N/A | Oleic Acid Purity: 99% | [1][4] |

Workflow for Urea Adduction

Caption: Workflow for BCFA purification via urea adduction.

Purification Technique 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the high-resolution separation and purification of fatty acids. Reversed-phase HPLC (RP-HPLC) is most commonly employed, where fatty acids are separated based on their hydrophobicity. BCFAs can be separated from SCFAs, and in some cases, isomers of BCFAs can be resolved. For preparative scale work, collected fractions can yield highly pure BCFAs.

Experimental Protocol: Preparative RP-HPLC

This protocol provides a general framework for the preparative separation of BCFAs. Optimization of the gradient and flow rate is crucial for achieving the desired separation.

Materials:

-

BCFA-enriched sample (from urea adduction or other pre-purification)

-

HPLC-grade solvents: Acetonitrile, Methanol, Water

-

Acetic Acid or Formic Acid (for mobile phase modification)

-

Preparative HPLC system with a UV or Mass Spectrometry (MS) detector

-

Preparative C18 column (e.g., dimensions 250 x 10 mm, 5 µm particle size)

-

Fraction collector

Procedure:

-

Sample Preparation: Dissolve the BCFA-enriched sample in a solvent compatible with the initial mobile phase conditions (e.g., the mobile phase A solvent).[5] The concentration should be optimized to avoid column overloading, typically around 1 mg/mL for analytical scale, but can be higher for preparative scale depending on the column capacity.[5]

-

Mobile Phase Preparation:

-

Mobile Phase A: A mixture of acetonitrile and water (e.g., 75:25 v/v) or methanol and water.[6][7] Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to both mobile phases to ensure fatty acids remain protonated for better peak shape.[6]

-

Mobile Phase B: 100% Acetonitrile or Methanol.[7]

-

-

HPLC Method:

-

Column: A preparative C18 column is commonly used.[6]

-

Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 4-5 mL/min for a 10 mm ID column).

-

Detection: Use a UV detector at a low wavelength (205-210 nm) for underivatized fatty acids.[6] For higher sensitivity and specificity, derivatization to phenacyl esters allows detection at 254 nm.[8] MS detection provides mass information for peak identification.

-

Gradient Elution: Start with a higher polarity mobile phase (e.g., 100% A) and gradually increase the proportion of the organic solvent (B). A slow gradient (e.g., 1% B per minute) generally provides better resolution.[5] An example gradient could be:

-

0-20 min: 100% A

-

20-25 min: Linear gradient to 100% B

-

25-35 min: Hold at 100% B

-

-

-

Fraction Collection: Collect fractions corresponding to the peaks of interest as they elute from the column.

-

Post-Purification: Combine the fractions containing the desired BCFA, and remove the solvent using a rotary evaporator to obtain the purified compound.

Quantitative Data for HPLC Purification

Quantitative data for preparative HPLC is highly dependent on the sample matrix, column loading, and specific gradient used. The primary goal is typically high purity rather than high recovery.

| Parameter | Specification | Purpose | Source |

| Stationary Phase | Octadecylsilyl (ODS, C18) | Standard for reversed-phase separation of fatty acids. | [6] |

| Mobile Phase A | Acetonitrile/Methanol/Water (75:11:14 v/v/v) | Provides initial polarity for retaining fatty acids. | [7] |

| Mobile Phase B | Acetonitrile | Increases mobile phase strength to elute hydrophobic compounds. | [7] |

| Detector | UV (205-210 nm) | Detection of underivatized fatty acids. | [6] |

| Detector (derivatized) | UV (254 nm) for phenacyl esters | Enhanced sensitivity and molar response. | [8] |

| Purity Achievable | >95% | Dependent on resolution and fraction collection strategy. | General HPLC knowledge |

Workflow for HPLC Purification

Caption: Workflow for BCFA purification using preparative HPLC.

Purification Technique 3: Supercritical Fluid Extraction (SFE)

SFE is a "green" purification technology that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. By manipulating temperature and pressure, the density and solvating power of the supercritical fluid can be precisely controlled, allowing for the selective extraction of different lipid classes. SFE can be used to extract lipids from a solid matrix or to fractionate a liquid lipid mixture.

Experimental Protocol: Supercritical CO2 Extraction

This protocol outlines the general steps for extracting and fractionating fatty acids from a source material.

Materials:

-

Source material (e.g., dried microbial biomass, seed oil)

-

Supercritical Fluid Extractor

-

High-purity CO2

-

Co-solvent (e.g., ethanol or methanol, optional)

Procedure:

-

Sample Loading: Load the solid (ground) or liquid sample into the extraction vessel of the SFE system.

-

Setting Parameters:

-

Pressure and Temperature: These are the most critical parameters. Higher pressures generally increase the solubility of lipids. For fatty acids, pressures can range from 100 to 400 bar, and temperatures from 40°C to 70°C.[9][10]

-

CO2 Flow Rate: A continuous flow of supercritical CO2 passes through the sample. Flow rates can be optimized (e.g., 2-10 g/min ) to balance extraction efficiency and time.[9]

-

Co-solvent: For more polar lipids, a small percentage of a co-solvent like ethanol can be added to the CO2 to increase its solvating power.[11]

-

-

Extraction:

-

The system is pressurized and heated to bring the CO2 to its supercritical state.

-

The supercritical CO2 flows through the extraction vessel, dissolving the target compounds.

-

-

Fractionation and Collection:

-

The CO2, now containing the dissolved lipids, flows into a separator vessel at a lower pressure and/or different temperature.

-

This change in conditions causes the CO2 to lose its solvating power, and the extracted compounds precipitate out.

-

By using a series of separators at progressively lower pressures, a fractionation of the extract can be achieved, potentially separating different classes of lipids.

-

-

Recovery: The collected extract is removed from the separator. The CO2 can be recycled or vented.

Quantitative Data for SFE

| Parameter | Value | Outcome | Source |

| Pressure | 247 bar | Optimized for polyunsaturated fatty acid yield. | [9][10] |

| Pressure | 355 bar | Optimized for essential oil and fatty acid yield. | [11] |

| Temperature | 70°C | Optimized for polyunsaturated fatty acid yield. | [9][10] |

| Temperature | 65°C | Optimized for essential oil and fatty acid yield. | [11] |

| CO2 Flow Rate | 7 g/min | Optimized for polyunsaturated fatty acid yield. | [9][10] |

| Extraction Yield | 9.67% (w/w) | Oil yield from Benincasa hispida seed. | [9][10] |

| Extraction Yield | 0.68% to 17.1% (w/w) | Varied yield from Descurainia sophia seed depending on conditions. | [11] |

Workflow for Supercritical Fluid Extraction

Caption: Workflow for lipid extraction using SFE.

Biological Context: BCFA Synthesis Pathway

While not a purification technique, understanding the biological origin of BCFAs is relevant for researchers. The diagram below illustrates the synthesis pathway of BCFAs in bacteria like Bacillus subtilis, which starts from branched-chain amino acids.

Caption: Biosynthesis of BCFAs in B. subtilis.[12]

References

- 1. rjptonline.org [rjptonline.org]

- 2. "Urea adduction of oleic acid" by Leroy A. Dahm [digitalcommons.njit.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 6. aocs.org [aocs.org]

- 7. researchgate.net [researchgate.net]

- 8. cerealsgrains.org [cerealsgrains.org]

- 9. Optimisation of Supercritical Fluid Extraction for Fatty Acids from Benincasa hispida Seed Oil: A Response Surface Approach | Journal of Pharmacy [journals.iium.edu.my]

- 10. researchgate.net [researchgate.net]

- 11. Optimization of supercritical fluid extraction of essential oils and fatty acids from flixweed (Descurainia Sophia L.) seed using response surface methodology and central composite design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of (12S)-12-Methyltetradecanoic Acid by Gas Chromatography-Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction